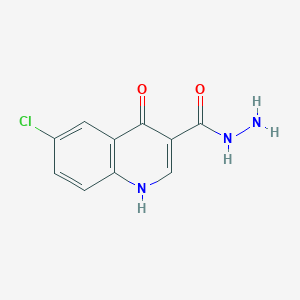

6-Chloro-4-hydroxyquinoline-3-carbohydrazide

Description

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRWYDBNOJUGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Properties

6-Chloro-4-hydroxyquinoline-3-carbohydrazide exhibits notable antibacterial activity, making it a crucial intermediate in the synthesis of antibiotics. Research indicates that derivatives of this compound can inhibit a range of bacterial strains, enhancing their potential for drug development against infectious diseases.

| Compound ID | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 18 |

| 2 | S. aureus | 20 |

| 3 | P. aeruginosa | 15 |

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of N-phenyl derivatives showed significant antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

The structure-activity relationship (SAR) analysis suggests that modifications at the carboxamide position enhance binding affinity to key oncogenic pathways, particularly PI3Kα, which is critical for cancer cell proliferation.

Agricultural Applications

1. Agrochemicals

This compound is utilized in formulating agrochemicals that provide effective solutions for crop protection against specific pathogens, thus enhancing agricultural productivity. Its efficacy against fungal and bacterial pathogens makes it a valuable asset in the agricultural sector.

Analytical Chemistry Applications

1. Detection and Quantification

This compound is employed in analytical methods for detecting and quantifying quinoline derivatives, aiding researchers in quality control and environmental monitoring.

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound plays a role in studying enzyme inhibition and metabolic pathways, providing insights into biochemical processes and potential therapeutic targets.

Case Studies and Research Findings

1. Cancer Cell Line Studies

A comprehensive study evaluated various derivatives against Caco-2 and HCT-116 cell lines, demonstrating significant reductions in cell viability at low concentrations.

2. Antimicrobial Efficacy

Research indicated that modifications at the chlorine position enhance antibacterial activity compared to fluorinated counterparts, highlighting the importance of substituent choice in drug design.

3. In Vivo Efficacy

Animal models have shown promising results with certain derivatives demonstrating effective oral bioavailability and therapeutic efficacy against malaria, reinforcing their potential as novel treatments.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide is not fully understood. it is believed to interact with biological targets through its quinoline core, which can intercalate with DNA or inhibit enzymes involved in critical biological pathways. The presence of the chloro and hydroxy groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Quinoline derivatives with hydrazide/hydrazone functionalities exhibit structural diversity, primarily through variations in substituent positions and types. Below is a detailed comparison of 6-chloro-4-hydroxyquinoline-3-carbohydrazide with key analogues:

Structural Features and Substituent Analysis

Key Observations:

Substituent Positioning: The 6-chloro substituent is conserved in many analogues, suggesting its role in electronic modulation or steric effects. 4-Hydroxy vs. 4-oxo: The hydroxyl group in the target compound enables hydrogen bonding, whereas oxo groups (e.g., in 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide) may influence tautomeric equilibria .

Hydrazide/Hydrazone Placement: Hydrazide at position 3 (target compound) vs. position 4 (e.g., 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide) alters the molecule’s conformational flexibility and interaction with biological targets.

Aryl Substituents: Phenyl or benzoyl groups (e.g., in 4-hydroxy-N'-benzoylquinoline-3-carbohydrazide) enhance lipophilicity and may improve membrane permeability .

Biological Activity

6-Chloro-4-hydroxyquinoline-3-carbohydrazide is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone with a hydroxyl group at position 4 and a chloro substituent at position 6, along with a carbohydrazide functional group. This unique combination contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂ |

| Molecular Weight | 227.63 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein functions .

Anticancer Activity

Recent investigations highlight the compound's potential as an anticancer agent. In vitro studies have demonstrated its antiproliferative effects against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. Notably, specific derivatives exhibited IC50 values indicating their potency in inhibiting cancer cell growth:

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound 16 | 37.4 µM | 8.9 µM |

| Compound 18 | 50.9 µM | 3.3 µM |

| Compound 19 | 17.0 µM | 5.3 µM |

| Compound 21 | 18.9 µM | 4.9 µM |

These results suggest that the compound may influence critical pathways such as PI3K/AKT signaling, which is vital in cancer cell proliferation .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interaction with DNA and inhibition of key enzymes involved in cellular processes. The presence of the chloro and hydroxy groups enhances its binding affinity to biological targets, potentially leading to apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on HCT-116 cells, revealing significant alterations in gene expression related to the PI3K/AKT pathway upon treatment with selected derivatives . The results indicated that these compounds could induce apoptosis through ROS accumulation.

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of various derivatives of quinoline compounds, demonstrating that modifications in functional groups could enhance activity against resistant bacterial strains .

Q & A

Q. Table 1: Reaction Optimization Parameters

What analytical techniques validate the structure of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Assign quinoline protons (e.g., H6 at δ7.43–7.47 ppm, H8 at δ7.68 ppm) and hydrazide NH signals (δ8.43–11.46 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 356.85 [M+1]⁺ for derivatives) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.2% tolerance) .

How to ensure purity and reproducibility in batch synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or methanol to remove unreacted starting materials .

- HPLC Validation : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .

- Statistical Design : Apply factorial experiments to identify critical parameters (e.g., solvent purity, humidity) .

What are the stability considerations for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Store at 4°C in amber vials to prevent photodegradation.

- pH Sensitivity : Avoid strongly acidic/basic conditions (>pH 9) to prevent hydrolysis of the hydrazide moiety .

- Moisture Control : Use desiccants during storage; hydrate formation alters reactivity .

Which positions are reactive for functionalization?

Methodological Answer:

- C-3 Hydrazide : Reacts with benzoyl chlorides or aldehydes to form Schiff bases .

- C-4 Hydroxy Group : Susceptible to alkylation or acylation (e.g., propargylation for click chemistry) .

- Quinoline Core : Halogenation at C-6/7 enhances bioactivity (e.g., fluoroquinolone analogs) .

Advanced Research Questions

How to employ computational docking to study its mechanism of action?

Methodological Answer:

- Target Selection : Prioritize enzymes like DNA gyrase or topoisomerase IV (common for quinolones) .

- Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., ciprofloxacin) and validate via MD simulations .

How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit) .

- Experimental Replication : Verify synthetic conditions (e.g., trace metal contamination affecting reactivity) .

- Multi-Method Validation : Cross-validate DFT calculations with X-ray crystallography (if available) .

What strategies enable multi-step reaction design for novel derivatives?

Methodological Answer:

Q. Table 2: Multi-Step Reaction Case Study

| Step | Reaction Type | Key Conditions | Yield |

|---|---|---|---|

| 1 | Propargylation | K₂CO₃, DMF, 60°C | 75% |

| 2 | Click Chemistry | CuSO₄, sodium ascorbate | 82% |

| 3 | Amidation | EDC/HOBt, DCM | 68% |

| Adapted from fluoroquinolone derivatization protocols . |

How to achieve regioselectivity in derivatization reactions?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution .

- Catalytic Control : Use Pd/Cu catalysts for C-H activation at specific positions .

- Steric Effects : Bulky substituents (e.g., tert-butyl) block undesired sites .

What green chemistry approaches reduce waste in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.